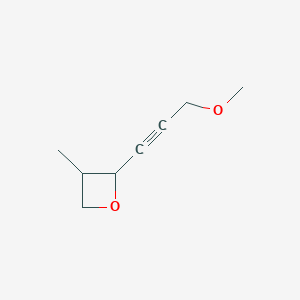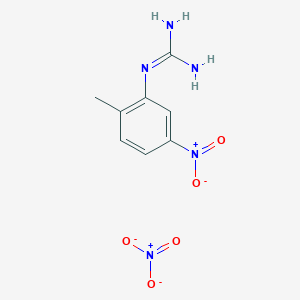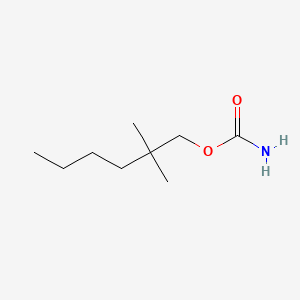![molecular formula C16H21NO5 B13816346 Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)
Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)- is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a butanoic acid backbone, a dimethylethoxycarbonyl group, and a phenylmethyl ester group. The (2R)- configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)- typically involves multiple steps, starting with the preparation of the butanoic acid derivative One common method involves the esterification of butanoic acid with phenylmethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the phenylmethyl ester The resulting ester is then reacted with 1,1-dimethylethoxycarbonyl chloride in the presence of a base, such as triethylamine, to introduce the dimethylethoxycarbonyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)- has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2S)-: The (2S)- isomer has a different stereochemistry, which can affect its reactivity and interactions.
Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester: Lacks the (2R)- configuration, leading to different chemical properties.
Uniqueness
The (2R)- configuration of Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)- imparts unique stereochemical properties that can influence its biological activity and reactivity. This makes it distinct from other similar compounds and valuable in specific applications where stereochemistry plays a crucial role.
Eigenschaften
Molekularformel |
C16H21NO5 |
|---|---|
Molekulargewicht |
307.34 g/mol |
IUPAC-Name |
benzyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-13(9-10-18)14(19)21-11-12-7-5-4-6-8-12/h4-8,10,13H,9,11H2,1-3H3,(H,17,20)/t13-/m1/s1 |
InChI-Schlüssel |
HCCRSOLUESXFBI-CYBMUJFWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CC=O)C(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC=O)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



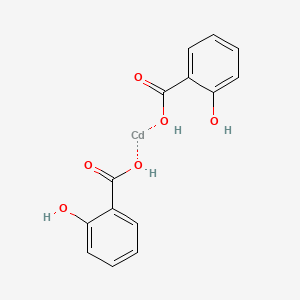


![Methanimidamide,N-(1,2-dihydroxyethyl)-N,N-dimethyl-,[r-(E)]-(9ci)](/img/structure/B13816289.png)
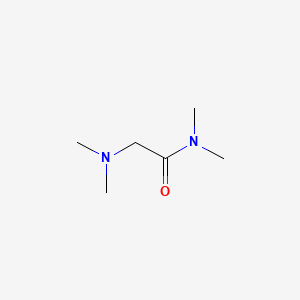

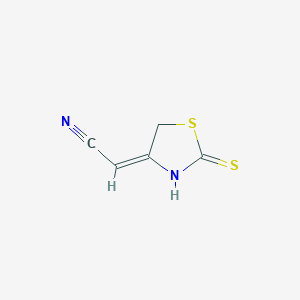
![3,3a-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B13816316.png)
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
